2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a complex organic compound that features a fluorophenyl group, a furan ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the fluorophenyl intermediate: This can be achieved through the halogenation of a phenyl ring followed by substitution reactions to introduce the fluorine atom.
Synthesis of the furan ring: The furan ring can be synthesized via cyclization reactions involving furfural or other furan precursors.
Thiomorpholine formation: Thiomorpholine can be synthesized through the reaction of morpholine with sulfur sources under appropriate conditions.
Coupling reactions: The final step involves coupling the fluorophenyl, furan, and thiomorpholine intermediates through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide: Similar structure with a bromine atom instead of fluorine.
2-(4-methylphenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide can significantly influence its chemical properties, such as its reactivity, polarity, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-9-23-17)21-7-10-24-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEOYIGDXVEAEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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